molecular formula C7H6N2OS B13340894 2-Amino-5H-thiazolo[3,2-a]pyridin-5-one

2-Amino-5H-thiazolo[3,2-a]pyridin-5-one

Cat. No.: B13340894
M. Wt: 166.20 g/mol
InChI Key: VTODUMLBVLJAFV-UHFFFAOYSA-N
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Description

2-Amino-5H-thiazolo[3,2-a]pyridin-5-one is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5H-thiazolo[3,2-a]pyridin-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazoles with ethyl acetoacetate in the presence of acetic or polyphosphoric acid . Another approach involves the use of nitroketene N,S-acetals in a five-component cascade reaction . These methods offer high yields and can be performed under mild reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Green chemistry approaches, such as using catalyst-free reactions and green solvents, are also being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5H-thiazolo[3,2-a]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiazolo[3,2-a]pyridines .

Mechanism of Action

The mechanism of action of 2-Amino-5H-thiazolo[3,2-a]pyridin-5-one involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases, G-protein coupled receptors, and phosphodiesterases . The compound’s ability to bind to these targets is attributed to its unique structure, which allows it to fit into the active sites of these enzymes and receptors, thereby modulating their activity.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

2-amino-[1,3]thiazolo[3,2-a]pyridin-5-one

InChI

InChI=1S/C7H6N2OS/c8-5-4-9-6(10)2-1-3-7(9)11-5/h1-4H,8H2

InChI Key

VTODUMLBVLJAFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N2C=C(SC2=C1)N

Origin of Product

United States

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